molecular formula C26H23ClN2O4S B2624701 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-50-0

2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2624701
CAS No.: 866725-50-0
M. Wt: 494.99
InChI Key: AMZRTCKOVLUVAZ-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide” is a quinoline derivative featuring a 1,4-dihydroquinolin-4-one core. Key structural attributes include:

  • Quinoline backbone: A bicyclic aromatic system with a ketone at position 3.
  • Substituents: A 4-chlorobenzenesulfonyl group at position 3, introducing electron-withdrawing and steric bulk. An ethyl group at position 6, enhancing lipophilicity.

This compound belongs to a class of sulfonamide-containing heterocycles, which are frequently explored as intermediates in drug discovery for their bioactivity and synthetic versatility .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-3-18-8-13-23-21(14-18)26(31)24(34(32,33)20-11-9-19(27)10-12-20)15-29(23)16-25(30)28-22-7-5-4-6-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZRTCKOVLUVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfoxides or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes by binding to their active sites, while the sulfonyl group can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with several analogs, differing primarily in substituent positions and functional groups. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogs

Compound Name Quinoline-6 Substituent Sulfonyl Group Acetamide Substituent Key Differences vs. Target Compound Reference
Target Compound Ethyl 4-Chlorobenzenesulfonyl 2-Methylphenyl Reference compound for comparison -
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxo-1(4H)-quinolinyl]-N-(3-methylphenyl)acetamide Ethyl 4-Chlorobenzenesulfonyl 3-Methylphenyl Acetamide substituent position : 3-methylphenyl vs. 2-methylphenyl. This alters steric interactions and molecular dipole.
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Ethyl Benzenesulfonyl (no Cl) 4-Chlorophenyl Sulfonyl group : Lack of Cl reduces electron-withdrawing effects. Acetamide substituent : 4-chlorophenyl introduces a halogenated aryl group.
C655-0135: 2-[3-(4-Chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide Methyl 4-Chlorobenzenesulfonyl 4-Methylphenyl Quinoline-6 substituent : Methyl vs. ethyl reduces lipophilicity. Acetamide substituent : 4-methylphenyl may enhance solubility.

Key Observations

Sulfonyl Group Variations :

  • The 4-chlorobenzenesulfonyl group in the target compound (vs. plain benzenesulfonyl in ) likely enhances electrophilicity and binding affinity due to the electron-withdrawing Cl substituent. This could influence reactivity in nucleophilic substitution or enzyme inhibition.

Quinoline-6 Substituent: The ethyl group in the target (vs.

Acetamide Substituent Position :

  • The 2-methylphenyl group in the target (vs. 3- or 4-methylphenyl in ) introduces distinct steric effects. For example, ortho-substitution (2-methyl) may hinder rotational freedom, affecting conformational stability .

Synthetic Relevance :

  • Analogous compounds (e.g., ) are synthesized via acetylation or sulfonylation reactions using reagents like acetic anhydride. These methods suggest scalable routes for the target compound’s production.

Hypothetical Implications

  • Bioactivity : The 4-chlorobenzenesulfonyl and ethyl groups may synergize to enhance binding to hydrophobic enzyme pockets, as seen in sulfonamide-based inhibitors .
  • Solubility : The 2-methylphenyl group could reduce crystallinity compared to para-substituted analogs, improving bioavailability.

Biological Activity

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide (CAS No. 866590-92-3) is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Friedel-Crafts Acylation : Introducing the acyl group to an aromatic ring.
  • Sulfonylation : Adding the sulfonyl group using sulfonyl chlorides.
  • Cyclization : Forming the quinoline structure through cyclization reactions.

These synthetic routes are crucial as they influence the compound's biological activity by modifying its structural features.

Anticancer Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BSW48020G2/M phase arrest
Compound CA54910Caspase activation

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Notably, compounds with a sulfonamide moiety have shown promising results against various bacterial strains. The presence of the chlorobenzenesulfonyl group enhances interaction with bacterial enzymes, potentially leading to inhibition of growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in folate synthesis in bacteria.
  • Receptor Binding : The quinoline structure allows for binding to cellular receptors implicated in cancer cell proliferation.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, a series of quinoline derivatives were tested for their cytotoxic effects on MCF-7 cells. The compound demonstrated an IC50 value of 12 µM, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of quinoline derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds with the chlorobenzenesulfonyl group exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .

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